molecular formula C20H21N3O3S B2431460 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-57-6

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2431460
CAS RN: 2034345-57-6
M. Wt: 383.47
InChI Key: ULJJRWUWQDHJIT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Photosensitive Protecting Groups

  • The compound 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea may have potential applications in the realm of synthetic chemistry due to its structural similarities with photosensitive protecting groups like 3,5-dimethoxybenzyl. These groups are pivotal in the development of compounds with controlled reactivity, which is crucial for designing sophisticated pharmaceuticals and materials (Amit, Zehavi, & Patchornik, 1974).

Urea Biosensors

  • The unique structure of urea-based compounds, including this compound, might contribute to advancements in biosensor technologies. Urea biosensors play a critical role in medical diagnostics, particularly in monitoring and managing diseases associated with abnormal urea concentrations, such as kidney or liver disorders (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).

Synthesis and Biological Importance of Urea Derivatives

  • Urea derivatives, including compounds structurally related to this compound, have demonstrated a broad spectrum of biological activities. Their unique structure can potentially lead to enhanced physicochemical and biological properties, making them valuable in medicinal chemistry for the treatment of various ailments and as components in pesticides or herbicides (Rosales-Hernández, Mendieta-Wejebe, Padilla-Martínez, García-Báez, & Cruz, 2022).

Applications in Drug Design

  • The hydrogen bonding capabilities of urea groups, as found in this compound, make them significant for drug-target interactions. The presence of urea in drug design can modulate selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules, indicating the importance of such compounds in the development of new therapeutic agents (Jagtap, Kondekar, Sadani, & Chern, 2017).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(10-18(17)26-2)11-22-20(24)23-12-15-4-3-8-21-19(15)16-7-9-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJJRWUWQDHJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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